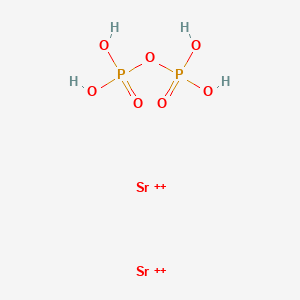
Diphosphoric acid strontium salt europium-doped
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid strontium salt europium-doped is a compound that has garnered significant interest due to its unique luminescent properties. This compound is known for its high quantum efficiency, long persistence of phosphorescence, and good stability, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of diphosphoric acid strontium salt europium-doped can be achieved through several methods, including the sol-gel process and the solid-state reaction method. The sol-gel process involves the mixing of starting materials at relatively low reaction temperatures, resulting in more homogeneous products . For instance, strontium carbonate and diammonium hydrogen phosphate can be used as raw materials, with europium ions introduced as dopants. The mixture is then subjected to calcination at high temperatures to achieve the desired phase and luminescent properties .
Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly employed. This method involves high-temperature reactions, often exceeding 1600°C, to ensure the formation of a single phase. Additives may be used as flux to promote homogeneity and control particle size distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Diphosphoric acid strontium salt europium-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its luminescent characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like activated carbon, which can convert europium ions from the +3 to the +2 oxidation state, enhancing the luminescence . The reactions typically occur under high-temperature conditions, often in a reducing atmosphere to prevent oxidation of the europium ions .
Major Products Formed: The major products formed from these reactions include different phases of strontium aluminate doped with europium, such as SrAl2O4:Eu2+ and Sr4Al14O25:Eu2+. These products exhibit varying luminescent properties, including green and blue emissions .
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid strontium salt europium-doped has a wide range of scientific research applications. In chemistry, it is used as a phosphor in light-emitting diodes (LEDs) and other display technologies due to its high quantum efficiency and long persistence . In biology and medicine, it is employed in bio-imaging and as a marker for various diagnostic applications . Industrially, it is used in the production of luminescent materials for safety signs and emergency lighting .
Wirkmechanismus
The luminescent properties of diphosphoric acid strontium salt europium-doped are primarily due to the electronic transitions within the europium ions. When excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels. As these electrons return to their ground state, they emit light, resulting in luminescence . The specific wavelengths of emitted light depend on the host lattice and the oxidation state of the europium ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other europium-doped phosphors such as SrAl2O4:Eu2+, Sr4Al14O25:Eu2+, and Sr2Al2SiO7:Eu2+. These compounds also exhibit high quantum efficiency and long persistence of luminescence .
Uniqueness: What sets diphosphoric acid strontium salt europium-doped apart is its unique combination of stability, high quantum efficiency, and the ability to emit light in different wavelengths depending on the specific phase and doping conditions . This versatility makes it particularly valuable for a wide range of applications, from industrial lighting to advanced scientific research.
Eigenschaften
Molekularformel |
H4O7P2Sr2+4 |
|---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
distrontium;phosphono dihydrogen phosphate |
InChI |
InChI=1S/H4O7P2.2Sr/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2 |
InChI-Schlüssel |
QGKBPWOLFJRLKE-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Sr+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


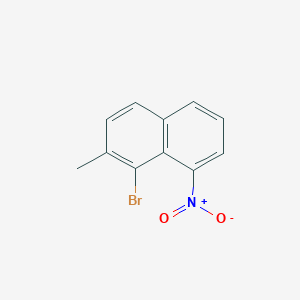

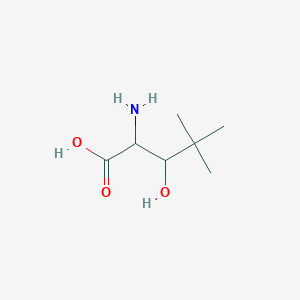
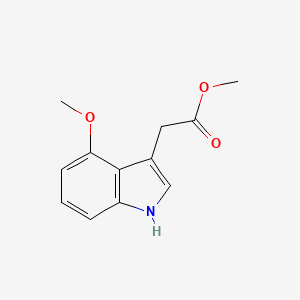
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
![1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15123984.png)
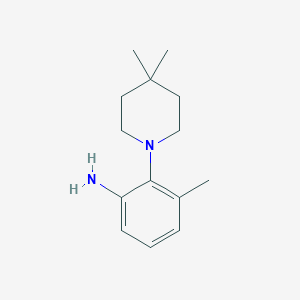

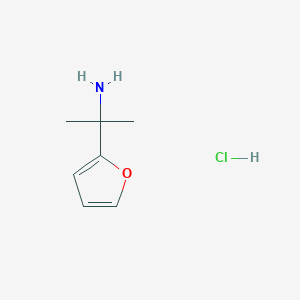
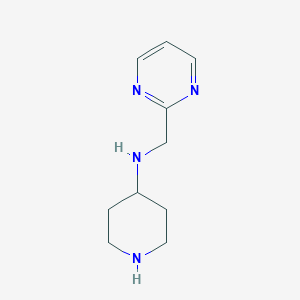
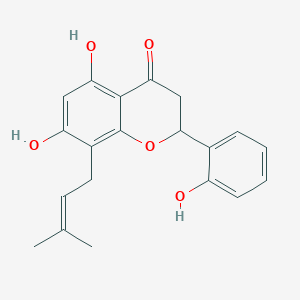
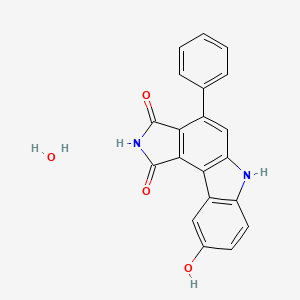
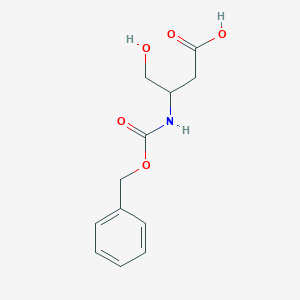
![Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B15124011.png)
